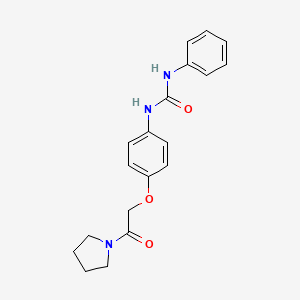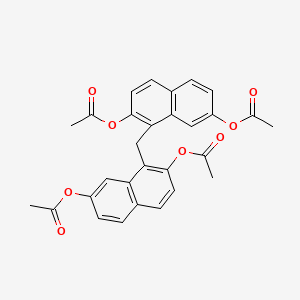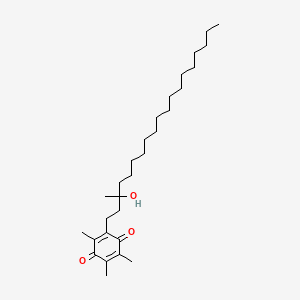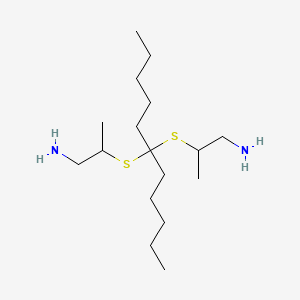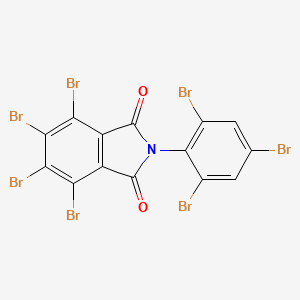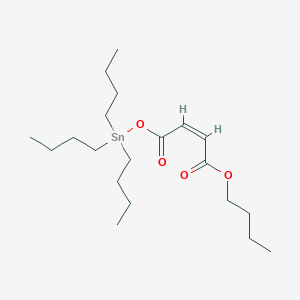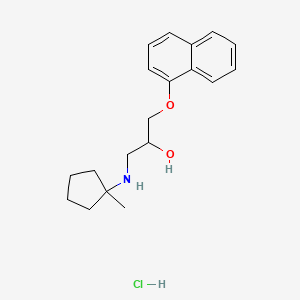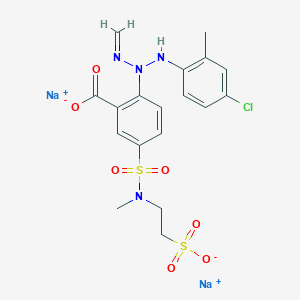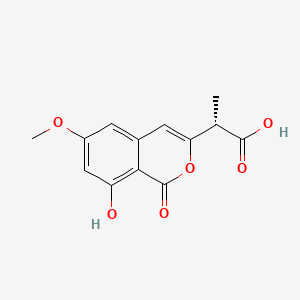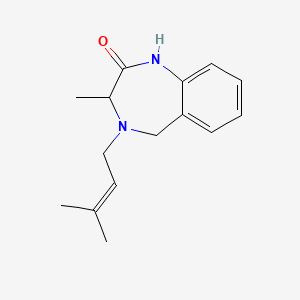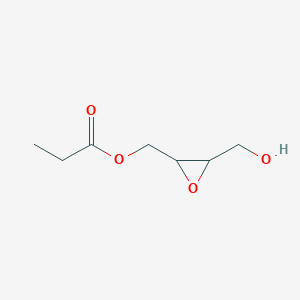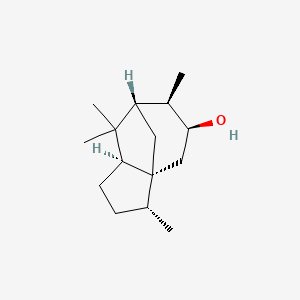
Cyclo(val-pro-gly)4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(val-pro-gly)4 is a cyclic peptide composed of valine, proline, and glycine residues. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(val-pro-gly)4 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cyclization of the linear peptide is achieved by forming a peptide bond between the terminal amino acids. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC and a base like DIPEA .
Industrial Production Methods
Industrial production of cyclic peptides like this compound often involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature and solvent choice, are crucial for efficient production. Purification is typically achieved through high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Cyclo(val-pro-gly)4 can undergo various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, typically in an aqueous or alcoholic solution.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones if sulfur-containing amino acids are present .
Scientific Research Applications
Cyclo(val-pro-gly)4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a therapeutic agent due to its stability and bioactivity.
Medicine: Explored for its potential in drug delivery systems and as a scaffold for drug design.
Industry: Utilized in the development of bioactive materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of cyclo(val-pro-gly)4 involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The cyclic structure enhances its binding affinity and stability, making it effective in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Cyclo(pro-gly): Another cyclic dipeptide with similar stability but different bioactivity.
Cyclo(val-pro): Shares some structural similarities but differs in its chemical properties and applications.
Uniqueness
Cyclo(val-pro-gly)4 is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its stability and resistance to enzymatic degradation make it particularly valuable in therapeutic and industrial applications .
Properties
CAS No. |
97458-79-2 |
|---|---|
Molecular Formula |
C48H76N12O12 |
Molecular Weight |
1013.2 g/mol |
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[(2-iminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H76N12O12/c1-26(2)38(45(69)57-17-9-13-30(57)25-61)54-35(63)22-50-43(67)32-15-11-19-59(32)47(71)40(28(5)6)56-37(65)24-52-44(68)33-16-12-20-60(33)48(72)41(29(7)8)55-36(64)23-51-42(66)31-14-10-18-58(31)46(70)39(27(3)4)53-34(62)21-49/h21,25-33,38-41,49H,9-20,22-24H2,1-8H3,(H,50,67)(H,51,66)(H,52,68)(H,53,62)(H,54,63)(H,55,64)(H,56,65)/t30-,31-,32-,33-,38-,39-,40-,41-/m0/s1 |
InChI Key |
LZVKYSOJUSENOG-GXILNZAJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C=O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C=N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C=O)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)CNC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)CNC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


